molecular formula C27H31NO11 B1670906 Adriamycinol CAS No. 54193-28-1

Adriamycinol

Cat. No. B1670906
CAS RN: 54193-28-1
M. Wt: 545.5 g/mol
InChI Key: NKZRZOVSJNSBFR-FEMMEMONSA-N
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Description

Adriamycinol, also known as Doxorubicin, is an antineoplastic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius . It is widely used in the treatment of various types of cancers including those affecting the breast, bladder, kidneys, ovaries, thyroid, stomach, lungs, bones, nerve tissues, joints, and soft tissues . It is also used to treat Hodgkin lymphoma, non-Hodgkin lymphoma, and certain types of leukemia .


Synthesis Analysis

Adriamycin is generated by C-14 hydroxylation of its immediate precursor, daunorubicin . It consists of an aglycone (adriamycinone), a tetracyclic ring with adjacent quinone–hydroquinone groups in rings C-B, coupled with an amino sugar (daunosamine) .


Chemical Reactions Analysis

Adriamycin is converted to an active metabolite, adriamycinol, through a two-electron reduction of the side chain C-13 carbonyl moiety by NADPH-dependent cytoplasmic aldo/keto reductase or carbonyl reductase .


Physical And Chemical Properties Analysis

Adriamycin is an orange-red compound, soluble in water and aqueous alcohols, moderately soluble in anhydrous methanol, and insoluble in nonpolar organic solvents .

Scientific Research Applications

Anticancer Efficacy and Mechanisms

  • Oncologic Applications : Doxorubicin has been utilized in oncology since the late 1960s, showing effectiveness against various cancers, including breast, esophageal, osteosarcoma, and lymphomas. Its antitumor activity is attributed to several mechanisms, such as intercalation into DNA, inhibition of topoisomerase II, and generation of free radicals (Singal & Iliskovic, 1998).
  • Metabolism in Hepatoma : A study on the metabolism of Doxorubicin and its major metabolite Adriamycinol in hepatoma patients with cirrhosis showed that while the parent drug's plasma profiles were not significantly altered, there was a delayed peak and prolonged half-life for Adriamycinol. This suggests impairment in the formation and elimination of the metabolite, indicating a need for further investigation into its handling in patients with liver tumors (Chan et al., 1980).

Interaction with Other Compounds

  • Combination Therapies : Research into adriamycin's combination with other drugs has explored its potential to enhance therapeutic efficacy and mitigate side effects. For instance, ginsenoside Rg3 has been found to ameliorate adriamycin-induced cardiotoxicity by improving endothelial dysfunction, suggesting a protective role against the cardiac side effects commonly associated with adriamycin (Wang et al., 2015).
  • Prodrug Development : A novel prodrug of doxorubicin, designed to be activated by cathepsin B, aims to deliver the drug more effectively while reducing its toxicity. This approach has shown promise in treating gastric cancer peritoneal carcinomatosis, highlighting the ongoing efforts to improve the therapeutic window of adriamycin (Shao et al., 2012).

Molecular Mechanisms and Resistance

  • Cardiotoxicity and Protection Mechanisms : The major limitation of doxorubicin's clinical use is its cardiotoxicity. Studies have explored the mechanisms behind this effect and potential protective measures. For example, carvedilol has been investigated for its protective role against adriamycin-induced left ventricular dysfunction, suggesting a therapeutic avenue to mitigate cardiotoxicity (El-Shitany et al., 2012).
  • Resistance Mechanisms : The development of resistance to adriamycin in cancer treatment is a significant challenge. Research on overcoming resistance has led to findings such as the reversal of adriamycin resistance in breast cancer cells by toosendanin, highlighting the importance of understanding and targeting specific molecular pathways to enhance treatment outcomes (Kai et al., 2018).

Safety And Hazards

Adriamycin may cause serious side effects. Some side effects may occur during the injection. Tell your caregiver right away if you feel dizzy, nauseated, light-headed, sweaty, or have a headache, chest tightness, back pain, trouble breathing, or swelling in your face . Adriamycin may cause your urine to turn a reddish-orange color. This side effect is usually not harmful .

Future Directions

The ongoing study of pharmacokinetics, pharmacodynamics, and drug interactions in elderly persons is critical for the development of safe and effective therapies and for the prevention of drug toxicities and adverse drug reactions .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRZOVSJNSBFR-FEMMEMONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920620
Record name Doxorubicinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxorubicinol

CAS RN

54193-28-1
Record name Doxorubicinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54193-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXORUBICINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doxorubicinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriamycinol
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Adriamycinol
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Adriamycinol

Citations

For This Compound
1,130
Citations
RF Greene, JM Collins, JF Jenkins, JL Speyer… - Cancer research, 1983 - AACR
… The relative drug exposure of adriamycinol to Adriamycin was approximately … adriamycinol. A constant 20 to 25% of the total plasma concentrations of both Adriamycin and adriamycinol …
Number of citations: 345 aacrjournals.org
F Leca, D Marcfflset-Leca, A Noble… - European journal of drug …, 1991 - Springer
… adriamycinol of the order of 100 peg/mI. In theory, however, with a terminal half-life of 30 h, the plasma levels of adriamycin and adriamycinol … of adriamycin and adriamycinol, with the …
Number of citations: 20 link.springer.com
J Cummings, JFB Stuart, KC Calman - Journal of Chromatography B …, 1984 - Elsevier
… for the measurement of adriamycin, adriamycinol and their 7-… and 1 ng/ml for adriamycinol and the 7-deoxyaglycones with … ml for adriamycinol; 109.8 and 5.8 ng/ml for the adriamycinol 7-…
Number of citations: 117 www.sciencedirect.com
M Del Tacca, R Danesi, M Ducci, C Bernardini… - Pharmacological …, 1985 - Elsevier
The pharmacokinetics of adriamycin (ADR) and its 13-hydroxylated-metabolite adriamycinol (ADR-ol) was investigated during treatment with ADR in rats at a dose of 2 mg/kg iv, once a …
Number of citations: 62 www.sciencedirect.com
T Terasaki, T Iga, Y Sugiyama, Y Sawada… - Journal of …, 1984 - jstage.jst.go.jp
The tissue distribution mechanism of adriamycin (ADR), its relatives, daunomycin (DNR), adriam cinol (ADR-01), daunorubicinol (DNR-01) and actinomycin D (ACT-D) has been studie …
Number of citations: 43 www.jstage.jst.go.jp
NR Bachur - Cancer Chemotherapy Reports, 1975 - books.google.com
… Enzymatic keto reduction to the pharmacologically active product adriamycinol is the major step in biotransformation and occurs in the cellular cytoplasm of most cells. At the microsomal …
Number of citations: 149 books.google.com
S Eksborg - Journal of Chromatography A, 1978 - Elsevier
Adriamycin and daunorubicin and their metabolites adriamycinol and daunorubicinol were separated by reversed-phase liquid chromatography using LiChrosorb RP-2, RP-8 and RP-…
Number of citations: 68 www.sciencedirect.com
J Cummings, S Merry, N Willmott - … Journal of Cancer and Clinical Oncology, 1986 - Elsevier
Disposition kinetics of Adriamycin (ADR), adriamycinol (AOL) and their 7-deoxyaglycones (ADR-DONE and AOL-DONE) have been studied in AKR mice bearing a sc growing ROS …
Number of citations: 44 www.sciencedirect.com
P Gil, R Favre, A Durand, A Iliadis, JP Cano… - Cancer chemotherapy …, 1983 - Springer
… Pharmacokinetic parameters for adriamycin and adriamycinol were calculated for each … The unmetabolized drug and its major metabolite adriamycinol (ADR-OH) were measured …
Number of citations: 55 link.springer.com
R Preiss, M Matthias, R Sohr, B Brockmann… - Journal of cancer …, 1987 - Springer
The pharmacokinetics of adriamycin, its metabolite adriamycinol, and antipyrine were studied in 17 patients with moderate tumor involvement of the liver and compared to that of 19 …
Number of citations: 25 link.springer.com

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